1-三丁基锡基-3,3,3-三氟-1-丙炔

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

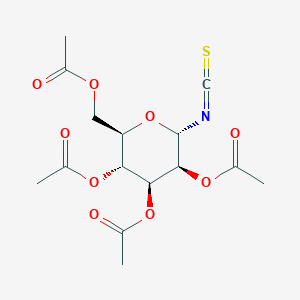

1-Tributylstannyl-3,3,3-trifluoro-1-propyne is a chemical compound that serves as a versatile reagent in organic synthesis. It is particularly useful for introducing trifluoromethylated groups into various molecular frameworks, which can significantly alter the physical and chemical properties of the resulting compounds. The presence of the tributylstannyl group allows for further functionalization through various chemical reactions, making it a valuable building block in synthetic chemistry .

Synthesis Analysis

The synthesis of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne is achieved from 2-bromo-3,3,3-trifluoropropene in a straightforward one-step process. This method provides an efficient route to obtain the reagent, which can then be utilized to prepare a variety of trifluoromethylated heterocyclic compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne is not detailed in the provided papers, the general structure of tributylstannyl compounds has been studied using various spectroscopic techniques. These compounds typically exhibit a pseudotetrahedral environment around the tin atom when in non-coordinating solvents. In coordinating solvents, however, the tin atoms can become five-coordinate due to solvent participation in bonding .

Chemical Reactions Analysis

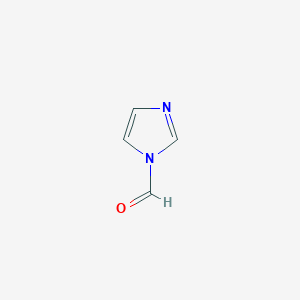

1-Tributylstannyl-3,3,3-trifluoro-1-propyne undergoes 1,3-dipolar cycloaddition reactions with diazomethane, phenylazide, and acetonitrile oxide to yield trifluoromethylated heterocyclic compounds such as pyrazole, triazole, and isoxazole. These heterocyclic compounds are valuable intermediates for further functionalization, allowing for the regioselective introduction of various functional groups like aryl groups or iodine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne are influenced by the trifluoromethyl and tributylstannyl groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can impact the reactivity and stability of the compounds it is introduced into. The tributylstannyl group, on the other hand, provides a handle for subsequent chemical transformations, such as transmetallation reactions, which can be used to synthesize functionalized allylsilanes and other derivatives .

科学研究应用

杂环化合物的合成

从2-溴-3,3,3-三氟丙烯合成了三丁基(3,3,3-三氟-1-丙炔基)锡,通过1,3-偶极环加成反应促进了三氟甲基杂环化合物的制备。这个过程产生了(三丁基锡基)三氟甲基-吡唑、-三唑和-异噁唑,收率良好,展示了它作为引入芳基或碘等官能团到杂环中的构建块的实用性 (Hanamoto et al., 2004)。

交叉偶联反应

在交叉偶联化学领域,使用钯催化反应将芳基碘化物与1-三丁基锡基-3,3,3-三氟-1-丙炔合成乙基芳基丙炔酸酯,展示了该化合物在创造具有潜在应用于制药和材料科学的复杂有机结构中的作用 (Sakamoto et al., 1992)。

催化反应

铯和钾氟化物催化终端炔烃的三烷基硅基化和三丁基锡基化,包括那些来源于1-三丁基锡基-3,3,3-三氟-1-丙炔的炔烃。这种方法对具有多样官能团的炔烃具有广泛适用性,产生高收率的硅基和锡基炔烃,进一步强调了1-三丁基锡基-3,3,3-三氟-1-丙炔在合成有机化学中的适应性和实用性 (Ishizaki & Hoshino, 2000)。

光谱分析

高分辨率碳1s光电子能谱研究,包括对1-三丁基锡基-3,3,3-三氟-1-丙炔等化合物的研究,提供了对有机氟化合物的电子结构和反应性的重要化学见解。这些研究为设计新材料并理解其在分子水平上的相互作用提供了宝贵信息 (Saethre et al., 2001)。

安全和危害

1-Tributylstannyl-3,3,3-trifluoro-1-propyne is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . It is also advised to wear self-contained breathing apparatus for firefighting if necessary .

属性

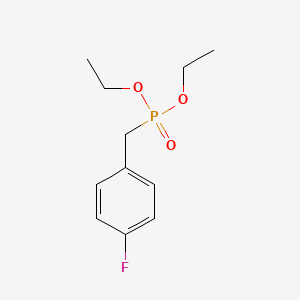

IUPAC Name |

tributyl(3,3,3-trifluoroprop-1-ynyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLXCIZDZFHGEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458558 |

Source

|

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

CAS RN |

64185-12-2 |

Source

|

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。